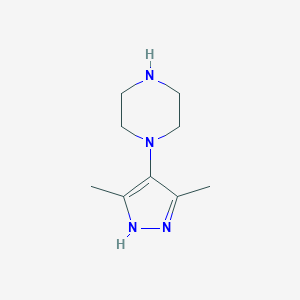

1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine

説明

1-(3,5-Dimethyl-1H-pyrazol-4-yl)piperazine is a heterocyclic compound featuring a piperazine ring substituted at the 4-position with a 3,5-dimethylpyrazole moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug design.

特性

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-7-9(8(2)12-11-7)13-5-3-10-4-6-13/h10H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRUVXPOPBITEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is generally carried out under mild conditions and tolerates various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions

1-(3,5-Dimethyl-1H-pyrazol-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Reduced forms of the compound with hydrogenated sites.

Substitution: Alkylated derivatives of the original compound.

科学的研究の応用

1-(3,5-Dimethyl-1H-pyrazol-4-yl)piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antileishmanial and antimalarial activities.

Industry: Utilized in the development of high-energy density materials and other advanced materials.

作用機序

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine and analogous compounds:

Pharmacological and Functional Implications

- Psychoactive Potential: Unlike benzylpiperazines (e.g., BZP, TFMPP) known for stimulant effects , the target compound’s pyrazole ring may modulate receptor selectivity (e.g., serotonin or dopamine receptors) due to its planar structure and hydrogen-bonding capacity.

- Solubility and Bioavailability : Sulfonyl and nitro groups enhance water solubility but may reduce blood-brain barrier penetration compared to the parent compound .

- Stability : Nitro-substituted derivatives (e.g., C15H19N5O2) may exhibit photodegradation risks, whereas the unsubstituted pyrazolylpiperazine is more stable under standard conditions .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Pyrazole substitution patterns (e.g., 3,5-dimethyl vs. nitro groups) significantly influence potency and selectivity in enzyme inhibition assays .

- Synthetic Innovations: Recent advances in C–N coupling reactions (e.g., Buchwald-Hartwig amination) improve yields for piperazine-pyrazole hybrids .

- Toxicity Profiles : Sulfonyl derivatives show higher renal clearance rates, whereas nitro-containing compounds require thorough metabolic stability testing .

生物活性

1-(3,5-Dimethyl-1H-pyrazol-4-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The pyrazole moiety is known for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring substituted with a 3,5-dimethyl-1H-pyrazole group, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator by binding to active sites on enzymes or receptors, thereby altering their activity. This interaction can lead to significant pharmacological effects depending on the specific biological target involved .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance:

- Study Findings : A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Compounds exhibited IC50 values in the sub-micromolar range, indicating potent activity against cancer cells .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 (Colon) | 2.30 |

| Compound B | MV4-11 (Leukemia) | 0.299 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Evaluation : Compounds were tested for their COX inhibitory activity with some demonstrating significant selectivity towards COX-2 over COX-1.

| Compound | COX Inhibition (%) | Selectivity Index |

|---|---|---|

| Compound C | 62% | >189 |

| Compound D | 71% | >455 |

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent as well. Various derivatives have been tested against bacterial strains with encouraging results.

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound E | E. coli | 32 µg/mL |

| Compound F | S. aureus | 16 µg/mL |

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing novel pyrazole derivatives from this compound. The synthesized compounds were evaluated for their antiproliferative activities using the CellTiter-Glo Luminescent assay against U937 cells. The results indicated that several compounds had promising antiproliferative effects without significant cytotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort aimed to establish a structure-activity relationship for derivatives of the compound. By modifying substituents on the piperazine ring and the pyrazole moiety, researchers identified key structural features that enhanced biological activity. This study highlighted the importance of specific functional groups in modulating activity against cancer cells and inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。